5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
CAS No.: 899973-72-9
Cat. No.: VC4170946
Molecular Formula: C18H16ClN5O3
Molecular Weight: 385.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-72-9 |
|---|---|
| Molecular Formula | C18H16ClN5O3 |
| Molecular Weight | 385.81 |
| IUPAC Name | 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H16ClN5O3/c19-13-3-1-2-12(6-13)9-24-17(20)16(22-23-24)18(25)21-8-11-4-5-14-15(7-11)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) |
| Standard InChI Key | PSKVBMGVLISIFC-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)Cl)N |
Introduction
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide is a complex organic compound belonging to the triazole family, specifically featuring a 1,2,3-triazole ring. This compound is primarily sourced from research laboratories focused on medicinal chemistry and organic synthesis. Its full IUPAC name highlights its intricate structure, which includes a benzodioxole moiety and a chlorophenyl group attached to the triazole core.
Synthesis
The synthesis of 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide typically involves several key steps. Although detailed synthesis protocols are not widely available, compounds of similar complexity often require multi-step reactions involving the formation of the triazole ring and subsequent functionalization with the benzodioxole and chlorophenyl groups.
Research Findings and Future Directions
While specific research findings on 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide are scarce, compounds with similar structures have been explored for their biological activities. For instance, triazole derivatives have been investigated for their antimicrobial and anticancer properties. Future research could focus on optimizing the structure of this compound to enhance its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume